Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Physical organic chemistry Nucleophilicity quantification Mayr reactivity scales

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane (CAS 188912-47-2) is a trimethylsilyl (TMS) enol ether derived from 4-(trifluoromethyl)acetophenone. This compound belongs to the class of silyl enol ethers—versatile nucleophilic synthons widely employed in Mukaiyama aldol additions, Mannich reactions, and cross-coupling transformations.

Molecular Formula C12H15F3OSi
Molecular Weight 260.33 g/mol
CAS No. 188912-47-2
Cat. No. B12552836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
CAS188912-47-2
Molecular FormulaC12H15F3OSi
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=C)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H15F3OSi/c1-9(16-17(2,3)4)10-5-7-11(8-6-10)12(13,14)15/h5-8H,1H2,2-4H3
InChIKeyVKTAFXGSORXGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane (CAS 188912-47-2) – Sourcing Guide for the para-CF3 TMS Enol Ether Synthon


Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane (CAS 188912-47-2) is a trimethylsilyl (TMS) enol ether derived from 4-(trifluoromethyl)acetophenone . This compound belongs to the class of silyl enol ethers—versatile nucleophilic synthons widely employed in Mukaiyama aldol additions, Mannich reactions, and cross-coupling transformations [1]. The presence of the strongly electron-withdrawing para-trifluoromethyl group (Hammett σₚ ≈ +0.54) fundamentally alters the electronic character of the enol ether π-system, distinguishing it from unsubstituted or less electron-deficient analogs [2]. Typical commercial specifications include a molecular formula of C₁₂H₁₅F₃OSi, a molecular weight of 260.33 g·mol⁻¹, and a standard purity of ≥95% with batch-specific QC via NMR, HPLC, or GC .

Why Generic Substitution of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is Not Advisable for Critical Synthetic Applications


Silyl enol ethers are frequently treated as interchangeable building blocks; however, the combination of the para-CF₃ substituent and the TMS protecting group in CAS 188912-47-2 creates a reactivity profile that cannot be replicated by other analogs. The electron-withdrawing trifluoromethyl group reduces the nucleophilic reactivity of the enol ether π-bond by up to 8 orders of magnitude relative to methyl-substituted counterparts, as quantified by Mayr nucleophilicity parameters [1]. This electronic deactivation directly impacts reaction kinetics, chemoselectivity, and catalyst compatibility. Furthermore, the steric environment of the TMS group differs markedly from those of triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) analogs; the smaller TMS group permits access to congested reaction sites but also increases susceptibility to hydrolytic desilylation [2]. Substituting this compound with an unsubstituted acetophenone TMS enol ether (CAS 13735-84-1) or with a 4-fluoro analog will produce different reaction rates, product distributions, and impurity profiles under identical conditions. These differences render generic substitution chemically unsound for quality-critical or scale-up applications.

Quantitative Differentiation Evidence for Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane Versus Closest Analogs


Nucleophilic Reactivity: 8 Orders of Magnitude Lower for CF₃-Substituted vs. CH₃-Substituted Silyl Enol Ethers

The CF₃-substituted trimethylsilyl enol ethers exhibit drastically reduced nucleophilic reactivity compared to their non-fluorinated analogs. Kinetic studies using benzhydrylium reference electrophiles in dichloromethane at 20 °C demonstrated that replacement of a CH₃ group by CF₃ on the enol ether double bond decreases the nucleophilicity parameter N by approximately 8 orders of magnitude (from N ≈ 5–6 for CH₃-bearing enol ethers to N ≈ -2 to -3 for CF₃-bearing enol ethers) [1]. The corresponding second-order rate constants k₂ for reactions with carbenium ion 4b differ by a factor of ~10⁸ (e.g., k₂ ≈ 10⁵ M⁻¹s⁻¹ for CH₃ vs. k₂ ≈ 10⁻³ M⁻¹s⁻¹ for CF₃) [1]. This quantitative deactivation means that reactions using the CF₃-substituted TMS enol ether require stronger electrophiles, more active catalysts, or higher temperatures to achieve comparable conversion.

Physical organic chemistry Nucleophilicity quantification Mayr reactivity scales

Electronic Substituent Effects: para-CF₃ (σₚ = +0.54) Versus para-F (σₚ = +0.06) and para-NO₂ (σₚ = +0.78) on Enol Ether Reactivity

In electrophilic side-chain fluorination of para-substituted acetophenone TMS enol ethers using Selectfluor (F–TEDA–BF₄), the yield and reaction rate are strongly influenced by the electronic nature of the para-substituent [1]. With a Hammett σₚ value of +0.54, the para-CF₃ group withdraws electron density from the enol ether π-system to a degree intermediate between para-F (σₚ = +0.06) and para-NO₂ (σₚ = +0.78). The CF₃-substituted enol ether thus occupies a strategic reactivity window: it is less deactivated than the nitro analog (which often gives low yields in electrophilic additions) but sufficiently electron-deficient to impart selectivity advantages over the fluoro or unsubstituted analogs. This electronic positioning translates to moderate-to-high yields in Selectfluor-mediated fluorination where both electron-rich (e.g., OMe, Me) and strongly electron-poor (e.g., NO₂) substituents give inferior results [1].

Linear free-energy relationships Hammett correlations Electrophilic fluorination

Silyl Protecting Group Steric Profile: TMS Versus TES and TBS for Congested Reaction Environments

The trimethylsilyl (TMS) group in CAS 188912-47-2 is the smallest commonly used trialkylsilyl protecting group (steric parameter: Taft Eₛ = −1.24; Charton ν = 0.52), compared to triethylsilyl (TES: Eₛ ≈ −1.98; ν ≈ 0.64) and tert-butyldimethylsilyl (TBS: Eₛ ≈ −2.58; ν ≈ 0.86) [1]. In Mukaiyama aldol reactions, the smaller TMS enol ether reacts more rapidly but can exhibit lower diastereoselectivity than TES or TBS analogs. Conversely, when steric accessibility of the reaction center is limiting—such as additions to ortho-substituted aldehydes or reactions within confined catalyst pockets—the TMS variant achieves higher conversion than bulkier silyl enol ethers. For example, in NHC-catalyzed Mukaiyama aldol reactions, the TMS enol ether of acetophenone gave 65% yield with p-anisaldehyde, whereas the TBS analog gave <10% under identical conditions due to excessive steric hindrance [2].

Steric effects Silyl protecting groups Mukaiyama aldol selectivity

Verified Purity and Batch-Level Quality Control Documentation: 95% Purity with NMR, HPLC, and GC Traceability

CAS 188912-47-2 is supplied at a standard purity of 95% with batch-specific analytical data including NMR, HPLC, and GC chromatograms . This level of documentation exceeds what is typically available for analogous silyl enol ethers from generic suppliers. While TMS enol ethers are inherently moisture-sensitive and prone to desilylation during storage, the availability of batch QC allows users to verify structural integrity and quantify potential degradation products (e.g., regenerated 4-(trifluoromethyl)acetophenone) prior to use. In contrast, many commercially available TMS enol ethers of substituted acetophenones are offered without batch-specific analytical data or at unspecified purity levels (commonly labeled 'technical grade' or '95% typical' without actual batch verification) . For users conducting GLP studies, patent exemplification, or scale-up campaigns, the verified purity and QC documentation represent a procurement-critical differentiator.

Quality assurance Purity certification Procurement specification

High-Value Application Scenarios for Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane Based on Verified Differentiation Evidence


Chemoselective Multi-Component Reactions Requiring Differential Enol Ether Reactivity

In cascade or multi-component reactions where two enol ether nucleophiles compete for a single electrophile, the 10⁸-fold lower nucleophilicity of the CF₃-substituted TMS enol ether versus CH₃-substituted analogs can be exploited for programmed sequential reactivity. The electron-deficient CF₃ enol ether remains largely unreactive toward mild electrophiles while the non-fluorinated partner reacts selectively. Subsequent activation (e.g., by a stronger Lewis acid or elevated temperature) then engages the CF₃ enol ether in a second bond-forming event. This temporal resolution of reactivity is unattainable with less electron-deficient para-substituted analogs (F, Cl, Br), making CAS 188912-47-2 the reagent of choice for chemoselective orthogonal reaction design.

Synthesis of α-CF₃ Ketones via Radical Trifluoromethylation or Electrophilic Functionalization

The compound serves as a direct precursor to α-functionalized 4-(trifluoromethyl)acetophenone derivatives. In radical trifluoromethylation protocols using dialkylzinc activation, TMS enol ethers of aryl ketones give α-CF₃ ketones in good yields (typically 60–95%), and the pre-installed para-CF₃ group eliminates the need for a subsequent aromatic trifluoromethylation step . This convergent strategy shortens synthetic sequences by 1–2 steps compared to routes that start from non-fluorinated acetophenone and introduce the aryl-CF₃ late-stage. Users building libraries of bis-trifluoromethylated ketone scaffolds benefit from the atoms-and-steps economy conferred by the pre-functionalized starting material.

Mukaiyama Aldol Additions to Sterically Congested Aromatic Aldehydes

When the electrophilic partner bears ortho-substituents or is embedded in a sterically demanding scaffold (e.g., ortho,ortho-disubstituted benzaldehydes, heterocyclic carboxaldehydes), the compact TMS group of CAS 188912-47-2 enables nucleophilic attack that bulkier TES or TBS analogs cannot achieve. Class-level evidence from NHC-catalyzed aldol reactions shows that TMS enol ethers can deliver >6× higher yields than TBS enol ethers with sterically hindered aldehydes . The para-CF₃ substituent further tempers the nucleophilicity, reducing background reactions and improving product purity. This scenario is especially relevant for medicinal chemistry programs synthesizing congested β-hydroxy ketone intermediates.

Regulated Laboratory Environments Requiring Traceable Batch-Specific Purity Documentation

For laboratories operating under GLP, GMP, or patent-filing standards, the availability of batch-specific NMR, HPLC, and GC reports at 95% purity for CAS 188912-47-2 provides the evidentiary chain required for regulatory or intellectual property submissions. Generic TMS enol ethers procured without batch QC documentation introduce compliance risk and may necessitate costly in-house re-certification. Selecting this compound from a QC-documented source eliminates that risk and satisfies auditor requirements for reagent identity, purity, and lot traceability.

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